molecular formula C14H13N3 B2942898 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine CAS No. 110179-23-2

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2942898
CAS No.: 110179-23-2
M. Wt: 223.279
InChI Key: LJTABLRTUIIRJB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine is a bicyclic heteroaromatic compound comprising an imidazole ring fused to a pyrimidine ring, with a 3,4-dimethylphenyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it a promising scaffold in medicinal chemistry and materials science. The compound is synthesized via one-pot multicomponent reactions or cyclization strategies, as demonstrated in studies using ultrasound-assisted synthesis in glycerol . Its molecular formula is C₁₅H₁₄N₃, with a molecular weight of 244.3 g/mol.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-4-5-12(8-11(10)2)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTABLRTUIIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1.1. Reaction Scheme

The synthesis of 3k involves a condensation reaction between 2-aminopyrimidine (1 ) and 2-bromo-3',4'-dimethylacetophenone (2k ) under solvent-free conditions. The reaction is catalyzed by basic alumina (Al₂O₃) and accelerated by microwave irradiation .

Reaction Equation :

2 Aminopyrimidine+2 Bromo 3 4 dimethylacetophenoneAl2O3,MWSolvent free3k+HBr\text{2 Aminopyrimidine}+\text{2 Bromo 3 4 dimethylacetophenone}\xrightarrow[\text{Al}_2\text{O}_3,\text{MW}]{\text{Solvent free}}\text{3k}+\text{HBr}

1.2. Optimization Parameters

Key reaction parameters include:

ParameterValue
Catalyst loading30% (w/w) Al₂O₃
Microwave powerDomestic microwave
Irradiation time240–300 s
Yield64%

The use of Al₂O₃ enhances reaction efficiency by providing a high surface area and thermal stability, though yields are moderate due to steric effects from the 3,4-dimethyl substituents .

2.1. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 91 MHz):
    δ 9.27 (dd, J = 6.8, 1.9 Hz, 1H), 8.95–7.35 (m, 6H), 2.64–2.20 (m, 6H) .

  • ¹³C NMR (DMSO-d₆, 23 MHz):
    δ 156.47, 144.27, 139.32, 137.52, 136.42, 130.39, 127.05, 123.98, 123.63, 113.69, 108.88, 19.41, 19.32 .

2.2. Mass Spectrometry (MS)

  • ESI-MS :
    Calculated for C₁₄H₁₃N₃ [M+H]⁺: 223.28; Found: 224 .

3.1. Substituent Effects on Yield

Yields of selected derivatives under identical conditions:

CompoundSubstituentYield (%)
3a Phenyl70
3d p-Tolyl68
3j 2-Naphthyl67
3k 3,4-Dimethylphenyl64

The lower yield of 3k compared to 3a is attributed to steric hindrance from the dimethyl groups .

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where 2-aminopyrimidine attacks the α-carbon of the 2-bromoarylketone. Al₂O₃ facilitates deprotonation and stabilizes intermediates, while microwave irradiation accelerates kinetic rates by enhancing molecular collisions .

Functionalization Potential

While 3k itself has not been further functionalized in reported studies, its structure suggests reactivity at:

  • The C3 position of the imidazo[1,2-a]pyrimidine core for electrophilic substitutions.

  • The methyl groups on the aryl ring for oxidation or cross-coupling reactions .

Scientific Research Applications

The applications of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine are primarily in the realm of scientific research, specifically related to its antimicrobial activity and potential as a building block in drug development .

Imidazo[1,2-a]pyrimidine Derivatives

  • Imidazo[1,2-a]pyrimidines are a heterocyclic scaffold that exhibit a variety of physiological properties, such as antimicrobial, anticancer, antimalarial, antiviral, and antifungal effects .
  • They are found in various drugs as a basic unit of commercially accessible compound libraries, which is possibly a result of their exclusive physicochemical characteristics and their similarity to natural substrates like purines .

Synthesis and Characterization

  • A convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed under microwave irradiations using Al2O3 as a catalyst in solvent-free conditions .
  • Spectroscopic data such as 1H NMR and 13C NMR are used to characterize these compounds . Mass spectrometry (MS) analysis confirms the molar masses of the synthesized compounds .

Antimicrobial Activity

  • Imidazo[1,2-a]pyrimidine derivatives have demonstrated good antimicrobial activity against a variety of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi .
  • The presence of halogen substituents on the imidazo[1,2-a]pyrimidine ring can affect antimicrobial activity, with some halogenated derivatives showing enhanced activity against Gram-positive bacteria and C. albicans species .

Molecular Docking and ADME-Tox Predictions

  • Molecular docking simulations suggest that the most active compounds have good binding modes with microbial targets .
  • ADME-T (absorption, distribution, metabolism, excretion, and toxicity) predictions suggest promising pharmacokinetic safety profiles for these compounds .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine varies depending on its application. In the context of its anti-tuberculosis activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This disruption leads to cell lysis and death of the bacteria .

In its anti-inflammatory role, the compound may inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound Substituent Melting Point (°C) Fluorescence Intensity (vs. parent) Key Spectral Features
2-(3,4-Dimethylphenyl) analog* 3,4-dimethylphenyl N/A Likely moderate† Similar to 4k (¹H/¹³C NMR shifts)
4h 4-methoxyphenyl 190–192 Moderate‡ IR: 1605 cm⁻¹ (C=N), ESI-MS: m/z 251
4i 4-nitrophenyl 364–368 Low (nitro quenches fluorescence) ¹H NMR: δ 8.85 (s, 1H, pyrimidine)
4k 3,4-dimethoxyphenyl 154–156 High (methoxy enhances)§ ¹³C NMR: δ 56.2 (OCH₃)
2-(4-Chlorophenyl) 4-chlorophenyl N/A Low Fluorescence λmax: 420 nm

*Hypothesized based on analogs; †Dimethyl groups may sterically hinder fluorescence compared to methoxy; ‡Methoxy enhances electron density; §Methoxy groups in 4k improve fluorescence intensity .

The 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, distinct from electron-withdrawing groups (e.g., nitro in 4i) or polar substituents (e.g., methoxy in 4h/4k). The absence of direct fluorescence data for the dimethyl variant necessitates extrapolation: methyl groups may moderately enhance fluorescence compared to unsubstituted analogs but less than methoxy due to reduced electron donation .

Table 2: Antimicrobial Activity of Imidazo-Fused Bicyclic Compounds

Compound Structure MIC (μM) vs. M. tuberculosis Key Substituent Effects
Imidazo[1,2-a]pyridine No additional N 0.5–1.0 High potency due to lipophilicity
2-(3,4-Dimethylphenyl) 3,4-dimethylphenyl Not reported Likely reduced activity vs. nitro
4i 4-nitrophenyl 5–9 Nitro reduces cell permeability
Benzo-fused analog Benzo[4,5]imidazo[1,2-a]pyrimidine Log G₁₅₀: -5.08 to -8.00 Fusion enhances antineoplastic activity

Scaffold-switching studies indicate that imidazo[1,2-a]pyrimidines (e.g., compound 24) have MICs of 1–9 μM, significantly higher than imidazo[1,2-a]pyridines (0.5–1.0 μM) . This highlights the critical role of nitrogen placement and ring electronics in bioactivity.

Biological Activity

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-a]pyrimidine scaffold, which is known for its versatility in drug design. The presence of two methyl groups at the 3 and 4 positions of the phenyl ring enhances its lipophilicity, potentially improving cellular penetration and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. This interaction can lead to reduced enzyme activity in various biological systems.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro assays demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines. One study reported that a related compound induced apoptosis in K562 cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), leading to activation of caspase-3 .
Cell Line IC50 (µM) Mechanism
K5625.597Apoptosis induction
MDA-MB-23135.9Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • It has been evaluated against a range of microorganisms, showing good activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. Molecular docking studies suggest effective binding modes with microbial targets .
Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansGood activity

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. It exhibits sufficient oral bioavailability (31.8%) and a clearance rate of 82.7 mL/h/kg after intravenous administration . Importantly, toxicity studies have shown no acute toxicity at doses up to 2000 mg/kg in animal models .

Case Studies

  • Breast Cancer Research : A study focused on imidazo[1,2-a]pyrimidine derivatives reported promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating selective cytotoxicity towards cancerous cells compared to healthy cells .
  • Tuberculosis Treatment : Research has also indicated that imidazo[1,2-a]pyrimidines could be effective against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine?

The synthesis typically involves cyclocondensation reactions between 2-aminoimidazoles and 1,3-difunctional compounds, such as diketones or pyran-2-ones. For example, a one-pot Biginelli reaction using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under catalytic conditions (e.g., dimethylformamide) yields imidazo[1,2-a]pyrimidine derivatives in high efficiency . Microwave-assisted synthesis has also been optimized to reduce reaction times and improve yields for derivatives bearing imine/amine substituents .

Q. How is structural characterization of imidazo[1,2-a]pyrimidine derivatives performed?

Spectroscopic techniques are critical:

  • FT-IR identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
  • ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • Mass spectrometry confirms molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (for crystalline derivatives) reveals non-planar geometries due to steric hindrance from substituents like 3,4-dimethylphenyl groups .

Q. What reaction conditions favor functionalization at specific positions of the imidazo[1,2-a]pyrimidine core?

Electrophilic substitution occurs preferentially at the C3 position due to electron-rich aromatic systems. For example, chlorination or sulfonamide formation at C3 is achieved using polyphosphoric acid or sulfonating agents under controlled temperatures (e.g., 120°C) .

Advanced Research Questions

Q. How do electronic and structural properties influence the biological activity of this compound?

Non-planar conformations (confirmed via X-ray and DFT studies) enhance interaction with biological targets by improving binding pocket compatibility. Lower HOMO-LUMO gaps (calculated using TD-B3LYP/6-311G(d,p)) correlate with higher reactivity, as seen in derivatives with electron-withdrawing substituents like nitro groups . Substituent effects on pharmacokinetics (e.g., logP, solubility) are modeled using in silico ADMET tools .

Q. What strategies are used to resolve contradictions in reported pharmacological data for imidazo[1,2-a]pyrimidines?

Discrepancies in activity (e.g., antiproliferative IC₅₀ values) may arise from assay conditions or substituent variability. Systematic SAR studies comparing methyl, bromo, and trifluoromethyl groups at C6/C7 positions can clarify trends . Cross-validation using orthogonal assays (e.g., apoptosis markers like Bax/Bcl-2 ratios) is recommended to confirm mechanisms .

Q. How can computational methods guide the design of imidazo[1,2-a]pyrimidine derivatives with improved target selectivity?

  • Molecular docking predicts binding affinities to targets like Aurora-A kinase or β-catenin .
  • DFT calculations optimize substituent placement for charge transfer or steric compatibility .
  • MD simulations assess stability of ligand-protein complexes over time . For example, trifluoromethyl groups at C2 improve metabolic stability, while morpholine rings enhance solubility .

Q. What experimental approaches are used to correlate spectral data with biological activity?

  • UV-Vis spectroscopy identifies π→π* transitions (e.g., λₘₐₓ ~270–320 nm for conjugated systems), which correlate with electron-donating/withdrawing effects of substituents .
  • Fluorescence quenching assays measure interactions with DNA or proteins, linking emission shifts to binding constants .

Methodological Notes

  • Synthetic Optimization : Microwave-assisted reactions reduce decomposition and improve yields (e.g., 70–90% for imine derivatives) .
  • Theoretical-Experimental Synergy : Combine DFT-predicted HOMO-LUMO gaps with cyclic voltammetry to validate redox properties .
  • Data Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, especially for halogenated derivatives (e.g., bromo or chloro substituents) .

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